molecular formula C5H3IO2S B6250752 4-iodothiophene-3-carboxylic acid CAS No. 78071-33-7

4-iodothiophene-3-carboxylic acid

Cat. No. B6250752
CAS RN: 78071-33-7
M. Wt: 254
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodothiophene-3-carboxylic acid is an organic compound that is used in the synthesis of a wide variety of compounds. It is a versatile building block widely used in organic synthesis, and is of particular interest due to its ability to form a variety of derivatives and its interesting biological properties.

Mechanism of Action

The mechanism of action of 4-iodothiophene-3-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, allowing it to form a variety of derivatives. It is also believed to interact with proteins and other biological molecules, allowing it to affect their structure and function.
Biochemical and Physiological Effects
4-Iodothiophene-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to have antibacterial, antiviral, and antifungal activity, and has been used in the synthesis of a variety of drugs. It has also been found to have anti-inflammatory and antioxidant properties, and has been found to protect cells from oxidative damage. In addition, it has been found to have an effect on the expression of certain genes, and has been found to be involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

4-Iodothiophene-3-carboxylic acid has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and is stable in a variety of conditions. It is also relatively easy to synthesize, and can be used in a variety of reactions. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

As 4-iodothiophene-3-carboxylic acid is a versatile building block, there are numerous potential future directions for its use. It could be used in the synthesis of more complex organic compounds, such as polymers and dyes. It could also be used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and antifungals. In addition, it could be used in the synthesis of materials for organic electronics and optoelectronics. Finally, it could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools.

Synthesis Methods

4-Iodothiophene-3-carboxylic acid is typically synthesized through the reaction of 4-iodothiophene-2-sulfonyl chloride with sodium hydroxide and dimethyl sulfoxide. This reaction produces 4-iodothiophene-3-carboxylic acid as the main product, along with a small amount of 4-iodothiophene-2-carboxylic acid as a byproduct. This reaction is generally carried out at a temperature of 80-90°C, and can be completed in a few hours.

Scientific Research Applications

4-Iodothiophene-3-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, polymers, dyes, and other organic materials. It is also used in the synthesis of polythiophene derivatives, which have potential applications in organic electronics and optoelectronics. In addition, it has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and antifungals.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-iodothiophene-3-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-bromothiophene", "Sodium iodide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "1. Conversion of 2-bromothiophene to 2-iodothiophene: 2-bromothiophene is treated with sodium iodide and copper(I) iodide in a mixture of ethyl acetate and diethyl ether. The reaction is heated under reflux for several hours to yield 2-iodothiophene.", "2. Conversion of 2-iodothiophene to 4-iodothiophene: 2-iodothiophene is treated with copper(II) sulfate and sodium bicarbonate in water. The reaction is heated under reflux for several hours to yield 4-iodothiophene.", "3. Conversion of 4-iodothiophene to 4-iodothiophene-3-carboxylic acid: 4-iodothiophene is treated with sodium hydroxide and hydrochloric acid in water. The reaction is heated under reflux for several hours to yield 4-iodothiophene-3-carboxylic acid." ] }

CAS RN

78071-33-7

Product Name

4-iodothiophene-3-carboxylic acid

Molecular Formula

C5H3IO2S

Molecular Weight

254

Purity

95

Origin of Product

United States

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